

Propylene Glycol Dilaurate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propylene Glycol Dilaurate*

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This technical guide provides an in-depth overview of the physicochemical properties of **Propylene Glycol Dilaurate** (PGDL) for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for property determination, and includes visualizations to aid in understanding its chemical nature and analytical workflows.

Introduction

Propylene Glycol Dilaurate (PGDL), with the CAS number 22788-19-8, is the diester of propylene glycol and lauric acid.[1][2] It belongs to the class of propylene glycol mono- and diesters of fatty acids, which are widely used in cosmetics, personal care products, and pharmaceutical formulations.[3] In these applications, PGDL primarily functions as a skin-conditioning agent (occlusive and emollient), a viscosity-increasing agent in non-aqueous systems, and as a surfactant or emulsifying agent.[3] Its lipophilic nature makes it a valuable excipient in the formulation of poorly water-soluble drugs, particularly in the development of lipid-based drug delivery systems such as self-emulsifying drug delivery systems (SEDDS).[4][5][6]

Physicochemical Properties

The following tables summarize the key physicochemical properties of **Propylene Glycol Dilaurate**.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Chemical Name	2-dodecanoyloxypropyl dodecanoate	[2]
Synonyms	Propane-1,2-diyl didodecanoate, Propylene dilaurate	[7]
CAS Number	22788-19-8	[1]
Molecular Formula	C ₂₇ H ₅₂ O ₄	[1]
Molecular Weight	440.70 g/mol	[1]
Appearance	Clear, oily liquid at 20 °C, colorless or slightly yellow.	[8]
Melting Point	35-45 °C	
Boiling Point	504.7 °C at 760 mmHg (estimated)	[7][9]
Density	0.915 g/cm ³	[7]

Table 2: Solubility Profile

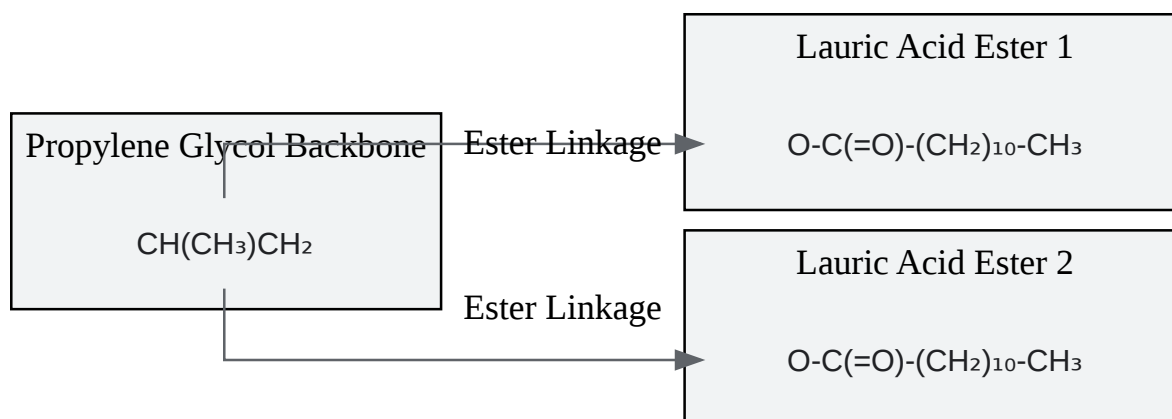
Solvent	Solubility	Reference(s)
Water	Practically insoluble	[7][8]
Ethanol (96%)	Very soluble	[8]
Methanol	Very soluble	[7][8]
Methylene Chloride	Very soluble	[7][8]

Table 3: Surfactant and Thermal Properties

Property	Value	Reference(s)
HLB Value (Calculated Range)	1.8 - 3.5	
Surface Tension	Estimated to be in the range of 25-35 mN/m	[8][10]
Flash Point	235.8 °C (estimated)	[7][9]
Saponification Value	230 - 250	[8]
Acid Value	Maximum 4.0	[8]

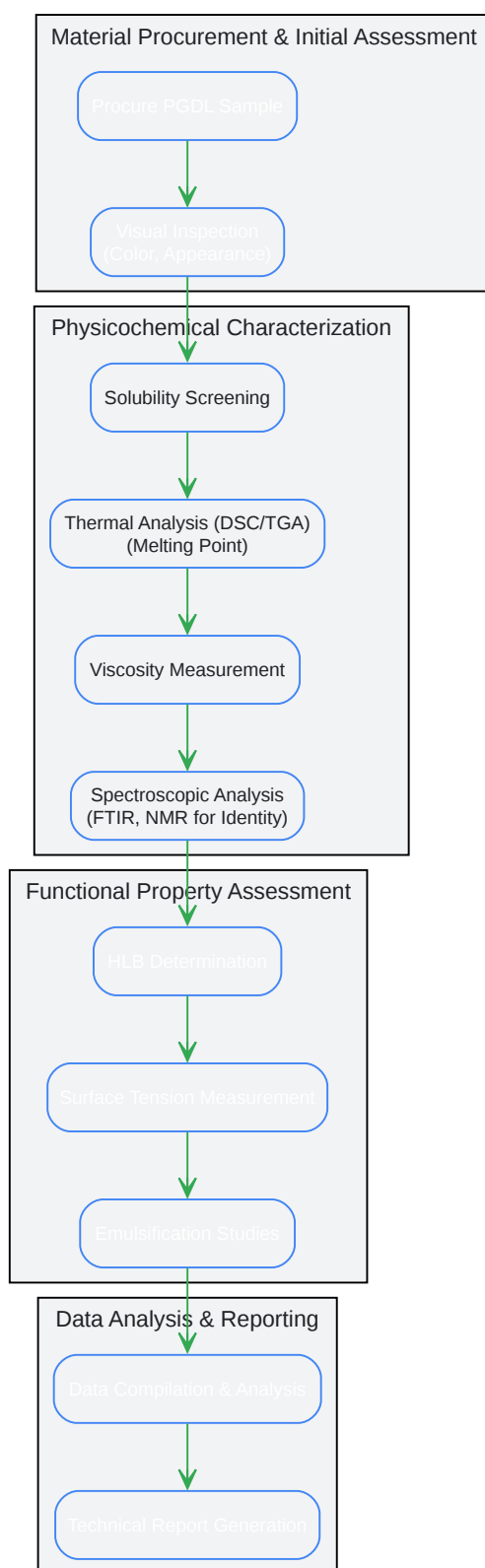
Molecular Structure and Experimental Workflow

To facilitate a deeper understanding of **Propylene Glycol Dilaurate**, the following diagrams illustrate its chemical structure and a typical experimental workflow for its characterization.



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Figure 1: Chemical Structure of **Propylene Glycol Dilaurate**.



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Figure 2: Experimental Workflow for PGDL Characterization.

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of **Propylene Glycol Dilaurate**.

Determination of Solubility

Objective: To determine the solubility of PGDL in various solvents.

Methodology (Shake-Flask Method):

- **Preparation:** Add an excess amount of PGDL to a known volume of the selected solvent (e.g., water, ethanol, methanol, methylene chloride) in a sealed, screw-cap glass vial at a controlled temperature (e.g., 25 °C).
- **Equilibration:** Agitate the vials using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, cease agitation and allow the mixture to stand undisturbed for a sufficient time to allow for the separation of the undissolved PGDL. Centrifugation can be used to facilitate this separation.
- **Sampling and Analysis:** Carefully withdraw an aliquot of the supernatant (the saturated solution) and analyze its PGDL content using a suitable analytical technique. For volatile solvents, care should be taken to prevent solvent evaporation during sampling. Gravimetric analysis (after solvent evaporation) or chromatographic methods (e.g., HPLC with a suitable detector) can be employed for quantification.
- **Expression of Results:** The solubility is expressed as the mass of PGDL dissolved per unit volume or mass of the solvent (e.g., mg/mL or g/100g).

Determination of Melting Point

Objective: To determine the melting range of PGDL.

Methodology (Differential Scanning Calorimetry - DSC):

- **Sample Preparation:** Accurately weigh a small amount of PGDL (typically 2-5 mg) into an aluminum DSC pan.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:** Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from 0 °C to 70 °C). An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidation.
- **Data Analysis:** The melting point is determined from the resulting thermogram as the onset temperature of the melting endotherm. The peak temperature of the endotherm is also often reported.

Determination of Viscosity

Objective: To measure the dynamic viscosity of PGDL.

Methodology (Rotational Viscometer):

- **Instrument and Spindle Selection:** Choose a rotational viscometer equipped with a spindle appropriate for the expected viscosity of the oily liquid.
- **Sample Preparation:** Place a sufficient volume of the PGDL sample into the viscometer's sample cup, ensuring the spindle will be immersed to the correct level.
- **Temperature Control:** Bring the sample to the desired measurement temperature (e.g., 25 °C) using a circulating water bath connected to the viscometer's sample holder.
- **Measurement:** Rotate the spindle at a series of defined speeds (RPMs). Allow the reading to stabilize at each speed before recording the torque and calculating the viscosity in centipoise (cP) or Pascal-seconds (Pa·s). For a Newtonian fluid, the viscosity will be independent of the shear rate (spindle speed).
- **Reporting:** Report the viscosity value along with the measurement temperature.

Calculation of Hydrophilic-Lipophilic Balance (HLB) Value

Objective: To estimate the HLB value of PGDL.

Methodology (Griffin's Method):

For non-ionic surfactants that are esters of polyhydric alcohols and fatty acids, the HLB value can be calculated using the following formula:[11][12]

$$\text{HLB} = 20 * (1 - S / A)$$

Where:

- S is the saponification value of the ester.
- A is the acid number of the fatty acid used in the esterification (for lauric acid, $A \approx 278$ mg KOH/g).

Calculation for PGDL:

Using the saponification value range of 230-250 for PGDL and the acid number of lauric acid:

- Lower Bound HLB: $20 * (1 - 250 / 278) \approx 2.0$
- Upper Bound HLB: $20 * (1 - 230 / 278) \approx 3.5$

This calculation provides an estimated HLB range for PGDL. Experimental methods, such as the emulsion inversion point technique, can be used for a more precise determination.

Determination of Surface Tension

Objective: To measure the surface tension of PGDL.

Methodology (Du Noüy Ring Method):

- Instrument Setup: Use a tensiometer equipped with a platinum-iridium ring. The instrument should be calibrated and leveled.
- Sample Preparation: Place the PGDL sample in a clean, temperature-controlled sample vessel.

- Measurement:
 - Immerse the clean platinum ring into the liquid.
 - Slowly raise the sample stage, causing the ring to be pulled through the liquid-air interface.
 - The force required to detach the ring from the liquid surface is measured by the tensiometer.
- Calculation: The surface tension (in mN/m or dynes/cm) is calculated from the maximum force recorded, taking into account the dimensions of the ring and a correction factor.
- Reporting: Report the surface tension value and the temperature at which the measurement was performed.

Conclusion

Propylene Glycol Dilaurate is a versatile excipient with a well-defined physicochemical profile that makes it suitable for a range of applications in the pharmaceutical and cosmetic industries. Its low HLB value and high lipophilicity are particularly advantageous for the formulation of water-insoluble active ingredients. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of PGDL, ensuring its quality and performance in final product formulations. Researchers and formulation scientists are encouraged to utilize this information to facilitate their development efforts.

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- To cite this document: BenchChem. [Propylene Glycol Dilaurate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152313#physicochemical-properties-of-propylene-glycol-dilaurate-for-research]

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